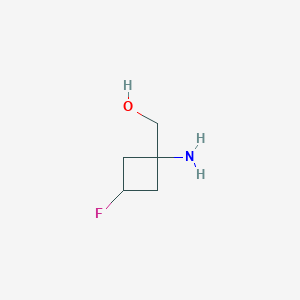
1-Amino-3-fluorocyclobutane-1-methanol
説明
1-Amino-3-fluorocyclobutane-1-methanol, also known as (1-amino-3-fluorocyclobutyl)methanol, is a compound with the molecular formula C5H10FNO and a molecular weight of 119.14 .
Synthesis Analysis
The synthesis of 1-Amino-3-fluorocyclobutane-1-methanol has been reported in several studies . The compound has been prepared with high specific activity and evaluated for its potential in tumor localization . The uptake and retention of this agent were studied in Fisher rats implanted intracerebrally with 9L gliosarcoma cells .Molecular Structure Analysis
The molecular structure of 1-Amino-3-fluorocyclobutane-1-methanol consists of a cyclobutane ring with a fluorine atom at the 3-position, an amino group at the 1-position, and a methanol group also at the 1-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-Amino-3-fluorocyclobutane-1-methanol are not detailed in the search results, it’s important to note that the compound’s reactivity would be influenced by its functional groups - the amino group, the fluorine atom, and the methanol group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 119.14 and its IUPAC name is tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate .科学的研究の応用
Tumor Imaging
- PET Tracer for Tumor Delineation: The compound, labeled with fluorine-18, has been synthesized for positron emission tomography (PET) as a tumor-avid amino acid. This tracer, known as FACBC, demonstrates potential for tumor imaging, especially for delineating tumors (Shoup & Goodman, 1999).
Prostate Cancer
- Detection of Recurrent Prostate Carcinoma: FACBC PET/CT is compared with 111In-capromab pendetide SPECT/CT for detecting recurrent prostate carcinoma. The study found FACBC PET/CT to be more sensitive in detecting prostate carcinoma recurrence (Schuster et al., 2011).
- Characterization of Primary Prostate Carcinoma: A study correlating uptake of anti-3-[18F] FACBC with histology of prostatectomy specimens found that SUVmax significantly correlated with Gleason score, suggesting its potential utility in guiding biopsies to the most aggressive lesions in prostate cancer (Schuster et al., 2013).
Brain Tumors
- Imaging Brain Tumors: [18F]FACBC has been evaluated for its potential in localizing brain tumors. A comparative study with [18F]FDG demonstrated its potential as a PET tracer for imaging brain tumors (Shoup et al., 1999).
Lung Lesions
- Noninvasive Imaging of Pulmonary Lesions: A study on anti-3-[18F]FACBC showed its utility in detecting lung carcinoma. It demonstrated that this tracer's uptake in malignant lesions was greater than in inflammatory lesions, especially in delayed imaging (Amzat et al., 2013).
Radiochemistry and Synthesis
- Synthesis for Radiopharmaceutical Applications: The synthesis of this compound involves multiple steps starting from the reaction of benzyl bromide with epichlorohydrin, leading to the creation of a tracer with high specific activity useful in PET imaging (Shoup & Goodman, 1999).
Other Applications
- Diagnosis of Recurrent Prostate Carcinoma: A meta-analysis highlighted the use of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, showing high sensitivity and specificity (Ren et al., 2016).
- Radiation Dosimetry: A study evaluated the whole-body radiation burden of anti-18F-FACBC in humans, finding it yields good imaging with acceptable dosimetry, demonstrating its safety profile (Nye et al., 2007).
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
将来の方向性
特性
IUPAC Name |
(1-amino-3-fluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(7,2-4)3-8/h4,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESLWUJQFORNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-fluorocyclobutane-1-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



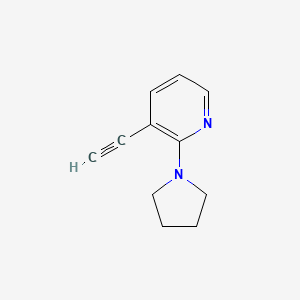
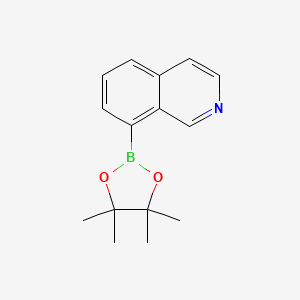
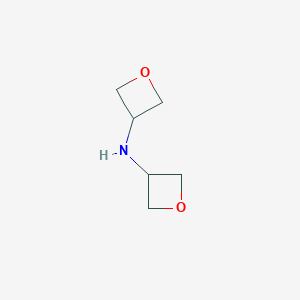
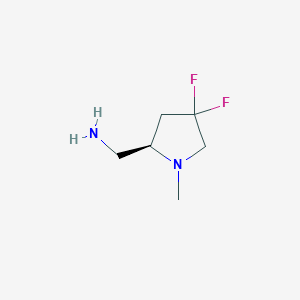
![N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1403455.png)
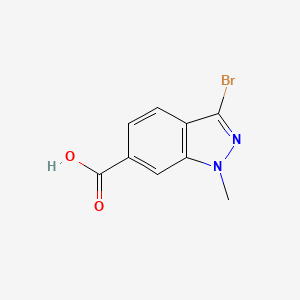
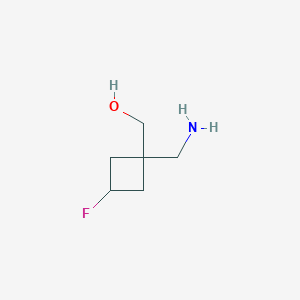
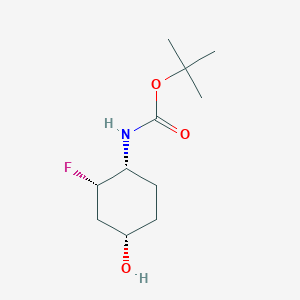
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)
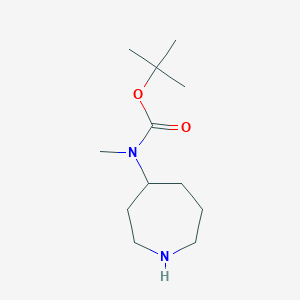
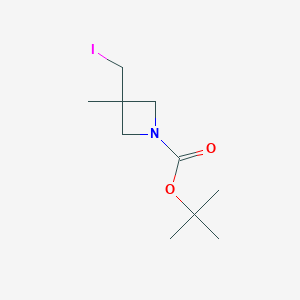
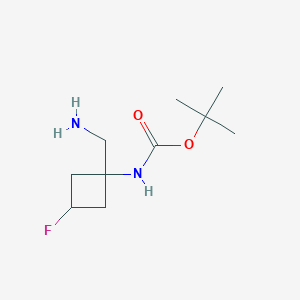
![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)